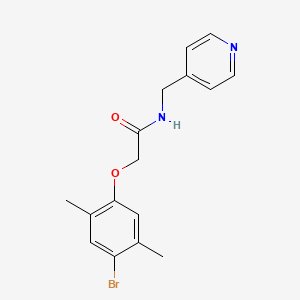![molecular formula C23H22N2O5S B3497708 3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B3497708.png)
3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
Overview
Description
3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the methoxyphenyl, carbamoyl, and phenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents, such as:
- 3-({3-[(4-HYDROXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
- 3-({3-[(4-CHLOROPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
Uniqueness
The uniqueness of 3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[[3-[(4-methoxyphenyl)carbamoyl]-4-methyl-5-phenylthiophen-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-14-20(22(29)24-16-8-10-17(30-2)11-9-16)23(25-18(26)12-13-19(27)28)31-21(14)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBFJSHBTUZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)OC)NC(=O)CCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3497633.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3497639.png)
![N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B3497642.png)

![Propan-2-yl 3-[[2-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3497657.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B3497662.png)
![3,6-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3497666.png)
![(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B3497669.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3497675.png)
![methyl 4-chloro-3-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3497681.png)
![2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3497689.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3497694.png)
![(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-N,1-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3497720.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3497728.png)
